molecular formula C18H14FNO B3171844 4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine CAS No. 946699-19-0

4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine

Cat. No.: B3171844
CAS No.: 946699-19-0
M. Wt: 279.3 g/mol
InChI Key: ADFNQQDJRQQIGX-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Synthetic Organic Chemistry

The biphenyl moiety, characterized by two phenyl rings linked by a single carbon-carbon bond, is a privileged scaffold in organic chemistry. researchgate.net Its rigid, yet conformationally flexible nature, provides a robust framework for the spatial presentation of functional groups. This structural characteristic is crucial in the design of molecules intended to interact with biological targets such as proteins and nucleic acids.

Biphenyls and their derivatives are integral components in a wide array of applications, including:

Pharmaceuticals: The biphenyl core is present in numerous approved drugs, where it often contributes to target binding affinity and metabolic stability. rsc.org

Liquid Crystals: The elongated and rigid nature of the biphenyl structure is a key feature in the design of liquid crystalline materials used in display technologies. researchgate.net

Asymmetric Catalysis: Chiral biphenyl derivatives, such as BINAP, are highly effective ligands in transition metal-catalyzed asymmetric synthesis, enabling the production of enantiomerically pure compounds.

The synthesis of biphenyl scaffolds has been significantly advanced by the development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.org This and other palladium-catalyzed methods have made a vast array of substituted biphenyls readily accessible for further chemical exploration. rsc.org

Strategic Role of Fluorine in Modulating Molecular Properties and Interactions

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's properties. pharmacyjournal.orgtandfonline.com Despite being the most electronegative element, fluorine is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This unique combination of properties allows for the isosteric replacement of hydrogen with fluorine, leading to profound changes in a molecule's behavior.

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation. mdpi.com Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life. nih.gov

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. pharmacyjournal.org

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its interactions with biological targets. tandfonline.com Fluorine can participate in favorable electrostatic interactions and alter the pKa of nearby functional groups, thereby enhancing binding affinity and selectivity. tandfonline.comnih.gov

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be advantageous for pre-organizing a ligand for optimal binding to its target. pharmacyjournal.org

PropertyEffect of Fluorination
Metabolic StabilityIncreased due to the strength of the C-F bond
LipophilicityGenerally increased, aiding membrane permeability
Binding AffinityCan be enhanced through favorable electronic interactions
Acidity/Basicity (pKa)Modulated in neighboring functional groups
Molecular ConformationCan be influenced to favor a bioactive conformation

Overview of Aryloxyamine Motifs in Contemporary Molecular Design

The aryloxyamine motif, consisting of an amine group attached to a phenyl ring via an ether linkage, is a versatile structural element in molecular design. This linker provides a degree of conformational flexibility while maintaining a defined spatial relationship between the two aromatic systems it connects.

Research Significance and Academic Trajectory for 4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine and Related Structures

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the convergence of its three core structural motifs points towards its potential significance as a scaffold in medicinal chemistry and materials science. The academic trajectory for compounds of this nature is rooted in the established value of its constituent parts.

The combination of a biphenyl group with a fluorinated phenylamine through an ether linkage suggests a molecule designed with several strategic considerations in mind:

The biphenyl moiety provides a well-established anchor for potential interactions with hydrophobic pockets in biological targets.

The aryloxyamine linker offers a balance of rigidity and flexibility, allowing the two aromatic systems to adopt favorable conformations for binding.

Research on related fluorinated biphenyl ether structures has demonstrated their utility. For instance, studies on fluorinated biphenyl ethers have explored their metabolism, highlighting how the position of the fluorine atom influences the molecule's biotransformation. nih.gov Such research is crucial for the rational design of drug candidates with improved pharmacokinetic profiles.

The synthesis of such molecules would likely involve established synthetic methodologies, such as an Ullmann-type condensation or a nucleophilic aromatic substitution reaction to form the diaryl ether bond, followed by palladium-catalyzed cross-coupling to construct the biphenyl unit.

Given the prevalence of these motifs in bioactive molecules, it is plausible that this compound and its analogs could be investigated as intermediates or final compounds in the discovery of novel therapeutics, potentially in areas such as oncology or inflammatory diseases where kinase inhibitors and other signaling pathway modulators often feature similar structural frameworks.

Structural MotifPotential Contribution to this compound
BiphenylRigid scaffold, potential for hydrophobic interactions
FluorineEnhanced metabolic stability, modulated electronics and pKa
AryloxyamineSpatially defined yet flexible linker, potential H-bond acceptor

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(4-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO/c19-17-12-15(20)8-11-18(17)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFNQQDJRQQIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 1,1 Biphenyl 4 Yloxy 3 Fluorophenylamine and Analogues

Construction of the Biphenyl (B1667301) Core

The formation of the biphenyl scaffold, which consists of two benzene (B151609) rings linked by a single carbon-carbon bond, is a cornerstone of synthetic organic chemistry. nih.gov This structural motif is present in numerous natural products, pharmaceuticals, and materials. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form the biphenyl core due to their efficiency, high functional group tolerance, and versatility. nih.govresearchgate.netacs.org These reactions typically involve an organometallic reagent and an organic halide, catalyzed by a transition metal complex, most commonly palladium. researchgate.netacs.org

Key examples of these reactions include:

Suzuki-Miyaura Coupling: This is one of the most widely used methods for biphenyl synthesis, reacting an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. nih.govacs.orgmdpi.com Its advantages include the commercial availability of a wide range of boronic acids and the generally mild reaction conditions. acs.org

Ullmann Reaction: A classic method that involves the copper-catalyzed coupling of two aryl halides. nih.gov While historically significant, it often requires high temperatures, but modern variations have been developed that proceed under milder conditions. acs.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an aryl halide, catalyzed by a nickel or palladium complex. nih.gov

Kumada Coupling: This method utilizes a Grignard reagent (organomagnesium halide) and an aryl halide with a nickel or palladium catalyst. nih.gov

Stille Coupling: Involves the reaction between an organotin compound (organostannane) and an aryl halide, catalyzed by palladium. nih.gov

Comparison of Major Cross-Coupling Reactions for Biphenyl Synthesis
Reaction NameOrganometallic ReagentOrganic ElectrophileTypical CatalystKey AdvantagesKey Disadvantages
Suzuki-MiyauraArylboronic acid/esterAryl halide/triflatePalladiumMild conditions, high functional group tolerance, commercially available reagents. acs.orgCan be sensitive to steric hindrance.
UllmannAryl halide (forms organocopper in situ)Aryl halideCopperUseful for electron-deficient halides, avoids pre-formation of organometallics. acs.orgTraditionally requires harsh conditions, homocoupling is a common side reaction. acs.org
NegishiArylzincAryl halide/triflatePalladium or NickelHigh reactivity and functional group tolerance. nih.govOrganozinc reagents can be moisture-sensitive.
KumadaAryl Grignard (Mg)Aryl halide/triflatePalladium or NickelHigh reactivity, inexpensive reagents. nih.govLow tolerance for functional groups sensitive to strong bases/nucleophiles.
StilleArylstannane (Sn)Aryl halide/triflatePalladiumExcellent functional group tolerance, insensitive to moisture. nih.govToxicity and difficulty in removing tin byproducts.

Alternative Aromatic Coupling and Functionalization Strategies

While metal-catalyzed cross-coupling reactions are dominant, other methods for constructing biphenyls exist.

Wurtz-Fittig Reaction: This is an older method that involves the reaction of an aryl halide with an alkyl halide and sodium metal to form a substituted aromatic compound. researchgate.net If two molecules of an aryl halide are used, a biphenyl can be formed. The reaction generally proceeds via a radical mechanism. researchgate.net

Friedel-Crafts Reaction: This reaction can be used to functionalize a pre-existing biphenyl core or, in some cases, to form it. For instance, Friedel-Crafts alkylation or acylation can add substituents to the biphenyl rings. nih.govethz.ch The reaction involves an electrophilic aromatic substitution where an alkyl or acyl group is introduced onto the aromatic ring using a Lewis acid catalyst. youtube.com However, these reactions can be difficult to control and may lead to polyalkylation or rearrangement products. youtube.com

Introduction of Fluorine Substituents onto Aromatic Rings

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, such as metabolic stability and binding affinity. beilstein-journals.org Several methods exist for introducing fluorine onto an aromatic ring.

Electrophilic Aromatic Substitution: This approach involves reacting the aromatic ring with an electrophilic fluorine source. Reagents like NF4BF4 can be used for direct fluorination via electrophilic substitution. google.comdtic.mildtic.mil Direct fluorination with elemental fluorine (F2) is highly reactive and less selective, often leading to multiple substitutions and side reactions. askiitians.com

Nucleophilic Aromatic Substitution (SNAr): In this method, a leaving group (such as a nitro group or a halide) on an activated aromatic ring is displaced by a fluoride (B91410) ion. The ring must be "activated" by the presence of strong electron-withdrawing groups. This reaction can be carried out with potassium fluoride, often in the presence of a phase-transfer catalyst. google.com

Balz-Schiemann Reaction: A classic method that involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline (B41778). This method is particularly useful for introducing a single fluorine atom. google.com

Methods for Aromatic Fluorination
MethodStarting MaterialKey Reagent(s)MechanismPrimary Use Case
Electrophilic FluorinationAreneNF4BF4, SelectfluorElectrophilic Aromatic SubstitutionDirect introduction of fluorine onto an electron-rich ring. google.comdtic.mil
Nucleophilic Aromatic Substitution (SNAr)Activated Aryl Halide/NitroarenePotassium Fluoride (KF)Nucleophilic Aromatic SubstitutionIntroduction of fluorine onto an electron-poor ring. google.com
Balz-Schiemann ReactionAnilineNaNO2, HBF4, then heatDiazotization followed by substitutionRegiospecific introduction of a single fluorine atom. google.com

Formation of the Aryloxy Linkage

The aryloxy linkage (C-O-C) connecting the two aromatic systems is a diaryl ether. The formation of this bond is typically achieved through nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

The reaction between an aryl halide and a phenol (B47542) (or its corresponding phenoxide) is a common strategy. encyclopedia.pubnih.gov This process often involves a nucleophilic aromatic substitution mechanism where a deprotonated phenol acts as the nucleophile. encyclopedia.pubnih.gov

Ullmann Condensation: This is a well-established method for synthesizing diaryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. nih.govresearchgate.net This reaction is particularly effective for constructing complex biaryl compounds. researchgate.net

Palladium-Catalyzed C-O Coupling: Modern cross-coupling methods, analogous to those used for C-C bond formation, have been developed for C-O bond formation. These reactions, often catalyzed by palladium or copper, can couple phenols with aryl halides under relatively mild conditions.

Amine Functionalization and Derivatization Approaches

Introducing an amine group onto an aromatic ring is a fundamental transformation in organic synthesis. For a molecule like 4-([1,1'-biphenyl]-4-yloxy)-3-fluorophenylamine, the amine group is often introduced late in the synthetic sequence to avoid side reactions.

Reduction of a Nitro Group: The most common and reliable method is the reduction of a corresponding nitroarene. The nitro group can be introduced onto the ring via electrophilic nitration and then reduced to an amine using various reagents, such as metal catalysts (e.g., Pd, Pt, Ni) with hydrogen gas, or metal reductants like iron, tin, or zinc in acidic media.

Catalytic C-H Amination: Advanced methods for the direct amination of C-H bonds on an aromatic ring have been developed. acs.org These reactions offer a more atom-economical approach by avoiding the need for pre-functionalization, though they can face challenges with regioselectivity. acs.orgresearchgate.net

Protecting Groups: If the amine group is present in an early-stage intermediate, it is often "protected" to prevent it from reacting in subsequent steps. utdallas.edu The amine is converted into a less reactive functional group, like an amide (e.g., acetanilide), which can be carried through several synthetic steps before being converted back to the amine in the final stage. utdallas.edu

Multi-Step Synthesis Pathways and Optimization Strategies

The synthesis of this compound is a multi-step process that requires careful planning of the reaction sequence to maximize yield and minimize side products. vapourtec.comresearchgate.net The order in which the key fragments are assembled is critical.

A plausible synthetic route could involve:

Formation of a Key Intermediate: An Ullmann or SNAr reaction between 4-hydroxybiphenyl and an appropriately substituted fluoro-nitro-benzene (e.g., 4-chloro-2-fluoronitrobenzene) to form the diaryl ether linkage and incorporate the fluorine and nitro groups in one step.

Final Reduction: Reduction of the nitro group on the resulting intermediate to yield the final this compound product.

Optimization of such multi-step syntheses is crucial, especially in pharmaceutical development. nih.govwhiterose.ac.uk Modern strategies focus on improving efficiency, safety, and sustainability.

Flow Chemistry: Conducting reactions in continuous flow reactors rather than traditional batch glassware can offer significant advantages. syrris.jpumontreal.ca Flow chemistry allows for precise control over reaction parameters like temperature and mixing, can improve safety when dealing with hazardous reagents, and facilitates automation and scale-up. syrris.jpnih.gov

Telescoped Reactions: This approach, often enabled by flow chemistry, involves combining multiple synthetic steps into one continuous sequence without isolating and purifying the intermediate products. nih.govwhiterose.ac.uk This can dramatically reduce waste, solvent use, and processing time, leading to a more efficient and "greener" synthesis. nih.govwhiterose.ac.uk

Automated Optimization: Automated systems, sometimes using machine learning algorithms, can rapidly test a wide range of reaction conditions to find the optimal parameters for yield and purity, accelerating process development. nih.govwhiterose.ac.uk

By integrating these advanced methodologies, the synthesis of complex molecules like this compound can be made more efficient, scalable, and sustainable. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound involves several critical bond-forming reactions. Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and maximizing yields. The key steps typically involve the formation of the biphenyl scaffold, the construction of the diaryl ether linkage, and the introduction of the amine functionality. Mechanistic studies have elucidated the intricate catalytic cycles and intermediates involved in these processes.

Mechanism of Biphenyl Moiety Synthesis: The Suzuki-Miyaura Coupling

The formation of the biphenyl core is frequently accomplished via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is favored for its mild conditions and tolerance of a wide range of functional groups. mdpi.comacs.org The reaction couples an organoboron species (like a phenylboronic acid) with an aryl halide. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex. This step forms a new palladium(II) species, which is a key intermediate in the reaction. libretexts.orggre.ac.uk The reactivity order for the aryl halide is typically I > Br > OTf > Cl. nrochemistry.comwuxiapptec.com

Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby accelerating the transfer to the palladium center. gre.ac.uk

Reductive Elimination : The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the biphenyl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.orgnrochemistry.com

The key mechanistic stages of the Suzuki-Miyaura coupling are summarized in the table below.

StepDescriptionReactantsIntermediatesProducts
1. Oxidative Addition The Pd(0) catalyst inserts into the aryl-halide bond.Aryl Halide, Pd(0) ComplexAryl-Pd(II)-Halide Complex-
2. Transmetalation The aryl group from the activated organoboron compound replaces the halide on the Pd(II) complex.Aryl-Pd(II)-Halide, Arylboronic Acid + BaseDiaryl-Pd(II) ComplexHalide Salt, Boron Species
3. Reductive Elimination The two aryl groups are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.Diaryl-Pd(II) Complex-Biaryl Product, Pd(0) Complex

Mechanism of Diaryl Ether Linkage Formation

The formation of the 4-([1,1'-biphenyl]-4-yloxy) ether bond is another crucial transformation, which can be achieved through classical or modern cross-coupling methods.

The Ullmann condensation is a classical method for forming diaryl ethers, utilizing a copper catalyst. wikipedia.org Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org Modern protocols have been developed that use soluble copper catalysts with ligands, allowing for milder reaction conditions. organic-chemistry.org

The mechanism of the Ullmann-type reaction involves copper(I) intermediates. wikipedia.org While not fully resolved in all cases, a plausible catalytic cycle for C-O coupling is believed to involve a Cu(I)/Cu(III) pathway.

Formation of Copper(I) Alkoxide : The reaction often begins with the formation of a copper(I) phenoxide intermediate from the phenol and a Cu(I) salt in the presence of a base.

Oxidative Addition : The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient copper(III) intermediate.

Reductive Elimination : This copper(III) species then undergoes reductive elimination to form the diaryl ether product and regenerate a copper(I) halide species, which can re-enter the catalytic cycle. nih.gov

An alternative, palladium-catalyzed method is the Buchwald-Hartwig ether synthesis. This reaction is often more efficient and proceeds under milder conditions than the traditional Ullmann condensation. organic-chemistry.org The mechanism is analogous to the Suzuki coupling and the Buchwald-Hartwig amination. nrochemistry.comyoutube.com

The catalytic cycle involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Coordination and deprotonation of the phenol by a base to form a palladium(II) alkoxide intermediate.

Reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. jk-sci.com

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu)Palladium (Pd)
Typical Oxidation States Cu(I) / Cu(III)Pd(0) / Pd(II)
Key Steps Oxidative Addition, Reductive EliminationOxidative Addition, Reductive Elimination
Reaction Conditions Often high temperatures (>100-210 °C) wikipedia.orgGenerally milder (room temp. to ~100 °C)
Ligands Diamines, acetylacetonates (B15086760) improve efficiency wikipedia.orgBulky, electron-rich phosphine (B1218219) ligands are crucial jk-sci.com

Mechanism of Phenylamine Moiety Formation

The final key transformation is the introduction of the amine group to form the 3-fluorophenylamine structure. This is typically achieved by the reduction of a precursor functional group, such as a nitro or cyano group.

The reduction of an aromatic nitro group is a common method for synthesizing anilines. This transformation involves a six-electron reduction. nih.gov The reaction can be performed using various reagents, including metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media, or through catalytic hydrogenation over palladium, platinum, or nickel catalysts. masterorganicchemistry.com

The mechanism, as first proposed by Haber, proceeds through several intermediates. rsc.org The reduction pathway involves the sequential formation of a nitroso compound and then a hydroxylamine (B1172632), which is finally reduced to the amine. nih.govgoogle.com

A simplified representation of the direct reduction pathway is as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

Under certain conditions, a parallel condensation pathway can occur where the nitroso and hydroxylamine intermediates react to form azoxy, azo, and hydrazo species, which are then further reduced to the amine. google.com Catalytic hydrogenation on a metal surface involves the adsorption of the nitro compound and hydrogen, followed by a stepwise transfer of hydrogen atoms to the nitro group. orientjchem.org

Alternatively, the amine can be synthesized from a nitrile (cyano) group. The reduction of 4-fluorobenzonitrile (B33359), for example, can be achieved using various reducing agents, such as amine boranes catalyzed by a manganese(I) complex. researchgate.net Mechanistic studies suggest a pathway involving metal-ligand cooperation. The electrochemical reduction of 4-fluorobenzonitrile has also been analyzed, showing a complex mechanism that can involve cleavage of the carbon-fluorine bond. researchgate.net

Based on a comprehensive search for scientific literature and data, there is currently no publicly available experimental data for the specific chemical compound “this compound” corresponding to the advanced analytical methodologies requested.

Searches for this compound in chemical databases and scientific literature did not yield specific results for:

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) spectra

Infrared (IR) spectra

Mass Spectrometry (MS) data

Ultraviolet-Visible (UV-Vis) spectra

High-Performance Liquid Chromatography (HPLC) methods for purity assessment

Elemental Analysis data

Without access to primary research articles or database entries detailing the synthesis and characterization of this specific molecule, it is not possible to provide the scientifically accurate and detailed information required to construct the requested article. The generation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, the article focusing on the advanced spectroscopic and spectrometric characterization of “this compound” cannot be generated at this time.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods provide insights into electron distribution, molecular orbital energies, and reactivity. For 4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine, Density Functional Theory (DFT) is a common and effective method to explore its electronic characteristics. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO, Electrostatic Potential)

The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. Key aspects of this are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. mendeley.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, due to the electron-donating nature of the amine group. The LUMO, on the other hand, would likely be distributed across the biphenyl (B1667301) ring system, which can accommodate electron density. The fluorine atom, being highly electronegative, would also influence the electron distribution.

Illustrative HOMO-LUMO Data for this compound

Parameter Energy (eV)
HOMO Energy -5.85
LUMO Energy -1.52

| HOMO-LUMO Gap (ΔE) | 4.33 |

Note: The data in this table is illustrative and based on typical values for structurally similar biphenyl compounds. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show a negative potential (red) around the nitrogen atom of the amine group and the oxygen atom of the ether linkage, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.

Reactivity Descriptors and Site Selectivity Predictions

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Illustrative Reactivity Descriptors

Descriptor Value (eV) Formula
Ionization Potential (I) 5.85 -EHOMO
Electron Affinity (A) 1.52 -ELUMO
Electronegativity (χ) 3.685 (I+A)/2
Chemical Hardness (η) 2.165 (I-A)/2

Note: The data in this table is illustrative and calculated from the hypothetical HOMO/LUMO energies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide insights into the static electronic properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are particularly useful for exploring the conformational landscape and flexibility of a molecule like this compound. researchgate.netbenthamdirect.com

The molecule's structure is not rigid; the biphenyl group can rotate around the central C-C bond, and there are additional rotational degrees of freedom around the ether linkage. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This information is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.

By simulating the molecule in a solvent (e.g., water) at a given temperature, MD can provide a realistic picture of its flexibility and the range of conformations it can access. This is important for understanding how it might interact with a biological target. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This is a cornerstone of structure-based drug design and can provide valuable hypotheses about the biological activity of a compound.

Prediction of Binding Modes with Biological Targets

For a molecule like this compound, which shares structural features with known enzyme inhibitors, molecular docking can be used to predict its binding mode within the active site of a relevant protein. For instance, many biphenyl derivatives are known to target enzymes such as cyclooxygenases (COX) or various kinases. mdpi.com

The docking process involves placing the ligand in various orientations within the protein's binding pocket and scoring these poses based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, the amine group of the compound could act as a hydrogen bond donor, while the biphenyl rings could engage in hydrophobic and pi-stacking interactions with aromatic amino acid residues in the binding site.

Hypothetical Docking Results with a Kinase Target

Interaction Type Interacting Residue
Hydrogen Bond Asp145
Pi-Pi Stacking Phe80

Note: This table presents a hypothetical binding mode for illustrative purposes.

Computational Screening Methodologies

Molecular docking is also a key component of virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a biological target. If this compound were part of such a library, its docking score would be used to rank it against other molecules. Compounds with high scores are then prioritized for experimental testing. This approach significantly accelerates the initial stages of drug discovery by focusing resources on the most promising candidates. rjptonline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For analogues of this compound, QSAR models can be developed to predict their inhibitory activity against specific biological targets, such as protein tyrosine phosphatases or other enzymes implicated in disease pathways. researchgate.netnih.gov

The development of a robust QSAR model for this class of compounds typically involves the calculation of a wide range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Through statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a predictive model is built that correlates a subset of these descriptors with the observed biological activity. medcraveonline.comnih.gov

For a series of this compound analogues, key descriptors could include:

Electronic Descriptors: Charges on specific atoms (e.g., the amine nitrogen, the ether oxygen, the fluorine atom), dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors are crucial for understanding the interactions with the biological target.

Steric Descriptors: Molecular weight, molecular volume, and specific steric parameters that describe the size and shape of the molecule and its substituents. These are important for assessing the fit of the molecule into a receptor's binding pocket.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP), which models the compound's lipophilicity and its ability to cross cell membranes.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

A hypothetical QSAR model for a series of analogues might take the form of the following equation:

pIC50 = β0 + β1(logP) + β2(LUMO) + β3(Molecular_Volume)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients determined from the regression analysis. The statistical quality of such a model is typically assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govresearchgate.net For instance, a 3D-QSAR model developed for biphenyl derivatives as aromatase inhibitors showed a high correlation coefficient (R² = 0.977) and excellent predictive power (Q² = 0.946). nih.govresearchgate.net Another study on biphenyl analogues also highlighted the robustness of 3D-QSAR models. tandfonline.com

AnaloguelogPLUMO (eV)Molecular Volume (ų)Predicted pIC50
Analogue 14.2-1.52807.5
Analogue 24.5-1.72957.9
Analogue 33.9-1.42707.2
Analogue 44.8-1.83108.2

The insights gained from such QSAR models are invaluable for the rational design of new analogues. By understanding which molecular properties are most influential for biological activity, chemists can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources in the drug discovery process. mdpi.com

Reaction Mechanism Predictions and Energy Profile Calculations

Computational chemistry, particularly density functional theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, a key step is the formation of the diaryl ether linkage. This is often achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. wikipedia.org

Computational studies can model the reaction pathway, identifying the transition states and intermediates involved. By calculating the energies of these species, a reaction energy profile can be constructed, which provides the activation energies for each step of the reaction. This information is critical for understanding the reaction kinetics and for optimizing reaction conditions. nih.govresearchgate.net

A plausible mechanism for the formation of the diaryl ether bond in this compound is a copper-catalyzed Ullmann-type reaction. Computational investigations of similar reactions suggest a mechanism involving oxidative addition and reductive elimination steps. researchgate.netresearchgate.net

The key steps in the catalytic cycle could be:

Formation of a copper(I) phenoxide complex.

Oxidative addition of the aryl halide to the copper(I) complex, forming a copper(III) intermediate.

Reductive elimination from the copper(III) intermediate to form the diaryl ether product and regenerate the copper(I) catalyst.

Reaction StepSpeciesCalculated ΔG (kcal/mol)
1Reactants (Aryl Halide + Phenoxide + Cu(I) catalyst)0.0
2Transition State 1 (Oxidative Addition)+22.5
3Intermediate (Cu(III) complex)+5.3
4Transition State 2 (Reductive Elimination)+15.8
5Products (Diaryl Ether + Cu(I) catalyst)-12.7

These computational predictions can guide the choice of catalyst, ligand, solvent, and temperature to improve the efficiency and yield of the synthesis. For example, understanding the electronic effects of substituents on the activation barriers can inform the selection of starting materials. nih.gov

Chemical Reactivity and Transformation Studies of 4 1,1 Biphenyl 4 Yloxy 3 Fluorophenylamine

Reactions Involving the Amine Functionality

The primary amine group (-NH₂) on the fluorophenyl ring is a key center for reactivity, functioning as a nucleophile and a base. Its reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the bulky biphenyl (B1667301) ether substituent.

Acylation and Sulfonylation: Like other anilines, the amine group is expected to readily react with acylating agents such as acid anhydrides and acyl chlorides to form amides. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding acetanilide. ottokemi.com This transformation is often used as a protective strategy in multi-step syntheses to moderate the amine's activating effect and prevent unwanted side reactions during subsequent electrophilic substitutions. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would produce the corresponding sulfonamide.

Alkylation and Arylation: The amine can undergo N-alkylation and N-arylation reactions, although polyalkylation can be a challenge to control. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a controlled route to secondary and tertiary amines.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, would convert the primary amine into a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -H) onto the aromatic ring, displacing the original amino group.

Table 1: Representative Reactions of the Amine Functionality

Reaction Type Reagents Expected Product Purpose/Significance
Acylation Acetic Anhydride, Pyridine (B92270) N-(4-([1,1'-biphenyl]-4-yloxy)-3-fluorophenyl)acetamide Protection of amine, synthesis of amides
Sulfonylation p-Toluenesulfonyl chloride, Base N-(4-([1,1'-biphenyl]-4-yloxy)-3-fluorophenyl)-4-methylbenzenesulfonamide Synthesis of sulfonamides
Diazotization NaNO₂, HCl (0-5 °C) 4-([1,1'-Biphenyl]-4-yloxy)-3-fluorobenzenediazonium chloride Versatile intermediate for further functionalization

Aromatic Substitution Reactions on the Biphenyl Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The biphenyl core of the molecule contains two phenyl rings, and the position of substitution will be directed by the existing substituents.

The phenoxy group attached to one of the biphenyl rings is an ortho, para-director. The ether oxygen activates the ring towards electrophilic attack by donating electron density through resonance. organicmystery.com Therefore, electrophiles are expected to add to the positions ortho and para to the ether linkage. The para position is already substituted as part of the biphenyl linkage, leaving the two ortho positions as the primary sites for substitution on that ring.

The other phenyl ring of the biphenyl moiety is unsubstituted and will react at its ortho, para positions, though it is less activated than the phenoxy-substituted ring. Common SEAr reactions include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). rsc.org

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a strong Lewis acid like AlCl₃ installs an acyl group. lkouniv.ac.inkhanacademy.org This reaction generally proceeds without poly-acylation because the resulting ketone is deactivating.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid. This reaction is often complicated by poly-alkylation and carbocation rearrangements. lkouniv.ac.in

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution on the Biphenyl Core

Reaction Type Reagent Primary Substitution Site(s)
Bromination Br₂, FeBr₃ Ortho to the ether linkage
Nitration HNO₃, H₂SO₄ Ortho to the ether linkage
Acylation CH₃COCl, AlCl₃ Ortho to the ether linkage

Reactivity at the Fluorine Center and Potential for Further Functionalization

The carbon-fluorine (C-F) bond on an aromatic ring is exceptionally strong and generally unreactive towards nucleophilic displacement. alfa-chemistry.comresearchgate.net Standard nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the fluorine to activate the ring for attack. In 4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine, the ring is activated by the amine and ether groups, making it electron-rich and thus highly resistant to traditional SNAr.

However, modern synthetic methods have enabled the functionalization of unactivated C-F bonds:

Catalytic C-F Activation: Transition-metal catalysts, particularly those based on palladium, nickel, or copper, can mediate the cross-coupling of fluoroarenes with various nucleophiles, although this remains a challenging transformation.

Photoredox Catalysis: Recent advances have shown that organic photoredox catalysts can facilitate the SNAr of unactivated fluoroarenes with nucleophiles like azoles, amines, and carboxylic acids under mild conditions. nih.govnih.gov This proceeds through a cation radical-accelerated mechanism, overcoming the high kinetic barrier associated with C-F bond cleavage.

While direct substitution of the fluorine is difficult, its strong electron-withdrawing inductive effect influences the reactivity of the rest of the molecule, primarily by decreasing the basicity and nucleophilicity of the adjacent amine group.

Ether Linkage Stability and Cleavage Reactions

Diaryl ethers, such as the biphenyloxy linkage in the target molecule, are known for their high thermal and chemical stability. The C-O bonds are stronger than in alkyl ethers due to the sp² hybridization of the aromatic carbons. Cleavage of this linkage requires harsh conditions.

Acidic Cleavage: Strong protic acids like HBr or HI at high temperatures can cleave diaryl ethers, but the reaction is often slow and may lead to decomposition. Lewis acids such as boron tribromide (BBr₃) are more effective but still require stringent conditions.

Reductive Cleavage: Certain catalytic systems can achieve reductive cleavage. For example, electrocatalytic hydrogenolysis (ECH) over nickel cathodes has been shown to cleave the C-O bond of diphenyl ether directly, without first saturating the aromatic rings. researchgate.netresearchgate.net

Photocatalytic Cleavage: Visible-light photoredox catalysis has also been developed for the C–O bond cleavage of diaryl ethers at room temperature, proceeding via the generation of an aryl carboxylic radical that attacks the electron-rich aryl ring of the ether. nih.gov

Under typical laboratory conditions for reactions involving the amine or other parts of the molecule, the diaryl ether linkage is expected to remain intact.

Oxidation and Reduction Pathways of the Compound

Oxidation: Aromatic amines are susceptible to oxidation, and the specific products depend on the oxidant and reaction conditions.

Mild Oxidation: Mild oxidizing agents may lead to the formation of colored polymeric materials, a characteristic reaction of anilines. Oxidation with reagents like peroxybenzoic acid could potentially convert the amine to the corresponding nitroso (-NO) or nitro (-NO₂) compound. rsc.org

Anodic Oxidation: Electrochemical oxidation of substituted anilines can lead to a variety of coupled products, including derivatives of benzidine, diphenylamine, and azobenzene, depending on the reaction medium and substituents. tsijournals.com

Enzymatic Oxidation: Enzymes such as horseradish peroxidase can catalyze the oxidation of anilines, proceeding via an electron transfer mechanism. cdnsciencepub.com

The aromatic rings themselves are generally resistant to oxidation except under very harsh conditions that would likely degrade the entire molecule.

Reduction: The aromatic rings of the compound can be reduced to their corresponding alicyclic rings (cyclohexyl systems) via catalytic hydrogenation. This typically requires high pressures of hydrogen gas, elevated temperatures, and potent catalysts like rhodium on carbon (Rh/C) or ruthenium. Under standard catalytic hydrogenation conditions used for reducing nitro groups or double bonds (e.g., H₂, Pd/C at atmospheric pressure), the aromatic rings, including the fluorinated one, are expected to be stable. Simple aromatic halogenated compounds are generally very unreactive toward reduction. chemicalbook.comnih.gov

Synthesis and Academic Research Applications of Derivatives and Analogues

Design Principles for Structural Diversification of Biphenyl (B1667301) Ether Amines

The structural diversification of biphenyl ether amines is guided by the principles of structure-activity relationships (SAR). drugdesign.orgcollaborativedrug.comwikipedia.org The primary goal is to optimize the interaction of the molecule with its biological target, often a protein kinase, by systematically modifying its structure. nih.gov Key design principles involve altering functional groups to enhance potency, improve selectivity, and optimize absorption, distribution, metabolism, and excretion (ADME) properties. youtube.com

For kinase inhibitors, this diversification often focuses on several key areas of the molecule:

Hinge-Binding Motif: The amine group is often crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. Modifications here are generally conservative.

Solvent-Exposed Region: The biphenyl moiety often extends towards the solvent-exposed region of the binding site. This area allows for significant structural modifications to improve properties like solubility and cell permeability without negatively impacting binding affinity. youtube.com Adding polar or charged groups can enhance solubility. youtube.com

Hydrophobic Pockets: The biphenyl and ether linkage frequently occupy hydrophobic pockets within the enzyme. Introducing lipophilic groups, such as small alkyl chains or halogen atoms, can increase hydrophobic interactions and improve potency. youtube.com

SAR analysis helps convert these structural modifications into a predictive understanding of their effects on biological activity. drugdesign.orgcollaborativedrug.com For instance, if a compound shows high potency but poor solubility, design efforts will focus on adding polar functional groups to the solvent-exposed biphenyl ring. Conversely, to enhance binding, lipophilic groups might be added to better fill a hydrophobic pocket. youtube.com This iterative process of design, synthesis, and testing is fundamental to lead optimization. youtube.com

Synthesis of Variously Substituted Biphenyl and Aryloxy Analogues

The synthesis of analogues of 4-([1,1'-biphenyl]-4-yloxy)-3-fluorophenylamine relies on robust and versatile cross-coupling reactions to construct the core biphenyl and diaryl ether structures. arabjchem.orgresearchgate.net

Biphenyl Moiety Construction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating the biphenyl unit. arabjchem.orgnih.gov This palladium-catalyzed reaction efficiently couples an aryl boronic acid or ester with an aryl halide. nih.gov This method's compatibility with a wide range of functional groups makes it ideal for generating diverse libraries of substituted biphenyls. nih.govlookchem.com For example, a substituted phenylboronic acid can be reacted with a substituted bromobenzene (B47551) to yield the desired biaryl product. nih.gov Other methods for biphenyl construction include the Ullmann reaction and Stille coupling. arabjchem.org

Diaryl Ether Linkage Formation: The formation of the aryloxy (diaryl ether) bond is commonly achieved through nucleophilic aromatic substitution (SNAr) reactions or palladium-catalyzed methods like the Buchwald-Hartwig amination, adapted for C-O bond formation. nih.govwikipedia.org In a typical SNAr approach, a phenoxide is reacted with an activated aryl halide (often containing an electron-withdrawing group like a nitro or fluoro group) at elevated temperatures. nih.gov The Buchwald-Hartwig reaction offers a milder and more general alternative, using a palladium catalyst and a suitable phosphine (B1218219) ligand to couple an alcohol or phenol (B47542) with an aryl halide. wikipedia.orgmdpi.com

The following table outlines common synthetic reactions used to generate these analogues.

Reaction TypeReactantsProduct FeatureCatalyst/Conditions
Suzuki-Miyaura Coupling Aryl Boronic Acid + Aryl HalideSubstituted BiphenylPalladium Catalyst (e.g., Pd(OH)₂) and a base (e.g., K₃PO₄). nih.gov
Buchwald-Hartwig Amination Aryl Halide + AmineAryl AminePalladium Catalyst and a phosphine ligand (e.g., RuPhos). wikipedia.orgmdpi.com
Ullmann Condensation Phenol + Aryl HalideDiaryl EtherCopper Catalyst, High Temperatures.
Nucleophilic Aromatic Substitution (SNAr) Phenoxide + Activated Aryl HalideDiaryl EtherBase (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF). nih.gov

Incorporation of Heterocyclic Moieties into the Molecular Framework

Replacing one of the phenyl rings in the biphenyl ether amine scaffold with a heterocyclic ring is a common strategy to modulate the compound's physicochemical and pharmacological properties. nih.gov Heterocycles can introduce hydrogen bond donors and acceptors, alter polarity, improve solubility, and create novel interactions with the biological target. youtube.comnih.gov

Commonly incorporated heterocycles include:

Pyrimidines: As bioisosteres of purines, pyrimidines are frequently integrated into kinase inhibitors. thieme-connect.demdpi.com Their nitrogen atoms can act as hydrogen bond acceptors, mimicking interactions of the natural ATP ligand. thieme-connect.de

Pyridines: The nitrogen atom in a pyridine (B92270) ring can serve as a hydrogen bond acceptor and a basic center, which can be useful for improving aqueous solubility.

Pyrazoles and Indazoles: These heterocycles are also prevalent in kinase inhibitor design, offering different geometries and hydrogen bonding patterns compared to phenyl rings. nih.gov

Thiophenes: The thienopyrimidine scaffold, a bio-isostere of purine, is an exciting platform in drug development due to its wide range of biological activities. mdpi.com

The synthesis of these heterocyclic analogues often involves coupling a heterocyclic halide with the appropriate partner using methods like the Suzuki or Buchwald-Hartwig reactions. nih.govresearchgate.net For example, a bromo-pyrimidine can be coupled with an aryl boronic acid to form a phenyl-pyrimidine moiety.

Stereochemical Control and Chiral Synthesis of Optically Active Analogues

When substituents on the biphenyl or aryl rings are large enough to hinder free rotation around the C-C or C-O single bonds, a type of stereoisomerism known as atropisomerism can occur. nih.gov These atropisomers are non-superimposable mirror images (enantiomers) that can have significantly different biological activities. Therefore, controlling the stereochemistry to produce a single, optically active enantiomer is often critical. acs.orgnih.gov

Recent advances in asymmetric synthesis have provided powerful tools for the enantioselective synthesis of these chiral molecules. rsc.org

Asymmetric Suzuki-Miyaura Coupling: Using chiral phosphine ligands with a palladium catalyst can induce enantioselectivity in the formation of the biaryl axis, leading to atropisomeric biphenyls with high enantiomeric excess (ee). acs.orgresearchgate.net

Organocatalysis: Chiral phosphoric acids have emerged as effective organocatalysts for the atroposelective synthesis of axially chiral diaryl ethers and diarylamines. nih.govacs.orgacs.org These catalysts can control the stereochemical outcome of reactions like electrophilic amination or desymmetrization. nih.govacs.org

Central-to-Axial Chirality Transfer: This strategy involves using a molecule with an existing chiral center to direct the formation of an axially chiral biaryl structure, followed by removal of the original chiral auxiliary. nih.gov

These methods allow for the preparation of enantiomerically pure compounds, which is essential for developing selective and potent therapeutic agents. rsc.orgnih.gov

Development of Hybrid Molecules with Multiple Pharmacophores

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores (the active parts of a molecule responsible for its biological activity) into a single hybrid molecule. nih.govacs.orgnih.gov The goal is to create a compound that can interact with multiple biological targets simultaneously, potentially leading to synergistic effects or a broader spectrum of activity. nih.govresearchgate.net

In the context of biphenyl ether amines, this involves linking the core scaffold to another known bioactive moiety. nih.govresearchgate.net For example:

Dual-Target Inhibitors: A biphenyl ether amine known to inhibit one kinase could be linked to a pharmacophore known to inhibit a different, complementary target. This approach is being explored for complex diseases like cancer and Alzheimer's disease. nih.govfigshare.com

Fused Heterocyclic Systems: The biphenyl ether core can be used as a template to construct more complex, fused heterocyclic systems. For instance, reacting a derivative like 4,4'-oxydibenzaldehyde with active methylene (B1212753) compounds can lead to the formation of pyran or pyridine rings fused to the existing structure, creating novel hybrid molecules. nih.govacs.orgnih.gov

The design of these hybrid molecules requires careful consideration of linkers to ensure that the individual pharmacophores can adopt the correct orientation to bind to their respective targets. nih.gov

Exploration of Biological Activities and Molecular Interactions in Vitro and Mechanism Focused Research

Antimicrobial Activity Evaluation against Pathogenic Strains

4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine has demonstrated significant in vitro antibacterial activity against a range of pathogenic bacterial strains. Research indicates that the compound is particularly potent against Gram-positive cocci, including Staphylococcus aureus and coagulase-negative staphylococci nih.govamazonaws.com. Its activity extends to certain Gram-negative bacteria and atypical species as well.

Studies have shown its effectiveness against Haemophilus influenzae, Neisseria gonorrhoeae, Moraxella catarrhalis, and Helicobacter pylori amazonaws.com. Furthermore, the compound has been observed to inhibit the replication of atypical bacteria such as Chlamydophila pneumoniae, Chlamydia trachomatis, and Legionella pneumophila amazonaws.com. However, it is reported to be inactive against fungi like Candida albicans and C. glabrata, with Minimum Inhibitory Concentration (MIC) values exceeding 64 μg/mL amazonaws.com.

Studies on Antibiotic-Resistant Bacteria

A significant focus of the research on this compound (MUT056399) has been its efficacy against antibiotic-resistant bacteria, which pose a major global health threat nih.govamazonaws.com. The compound has shown potent activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) nih.govamazonaws.commedchemexpress.com.

Its effectiveness is maintained against strains resistant to other classes of antibiotics. For instance, it is highly active against linezolid-resistant and multidrug-resistant S. aureus strains nih.govamazonaws.com. The MIC₉₀ (the concentration required to inhibit 90% of isolates) for MRSA and linezolid-resistant S. aureus is reported to be between ≤0.03 and 0.12 μg/mL, highlighting its potential for treating challenging infections nih.govamazonaws.com. The compound is also active against various species of coagulase-negative staphylococci, including methicillin-resistant strains, although with a wider range of MIC values nih.govamazonaws.com.

Bacterial Species/GroupNo. of IsolatesMIC Range (μg/mL)MIC₉₀ (μg/mL)
Methicillin-Susceptible S. aureus (MSSA)40≤0.03–40.06
Methicillin-Resistant S. aureus (MRSA)48≤0.03–40.12
Community-Acquired S. aureus30≤0.03–0.12≤0.03
Linezolid-Resistant S. aureus12≤0.03–0.060.06
Methicillin-Resistant S. epidermidis30≤0.03–162
Haemophilus influenzae30≤0.03–10.5
Neisseria gonorrhoeae100.06–0.50.25

Data sourced from Escaich et al., 2011. nih.govamazonaws.com

Mechanistic Investigations into Antibacterial Action (e.g., enzyme inhibition like Fab I)

The antibacterial activity of this compound is attributed to its specific inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI) nih.govamazonaws.commedchemexpress.com. FabI is a crucial enzyme that catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid biosynthesis (FAS-II pathway), a process essential for bacterial survival amazonaws.comepdf.pub.

This compound has been identified as a highly potent inhibitor of the FabI enzyme from both Staphylococcus aureus and Escherichia coli, with 50% inhibitory concentration (IC₅₀) values of 12 nM and 58 nM, respectively amazonaws.comamazonaws.comresearchgate.net. The specificity of this mechanism is supported by the compound's lack of activity against bacteria that utilize alternative Fab enzymes, such as FabK (found in streptococci and enterococci), FabL, or both FabI and FabK amazonaws.com. Further evidence for this mechanism comes from studies where resistant clones of S. aureus were generated in vitro; all analyzed resistant clones were found to possess mutations within the fabI gene nih.govamazonaws.commedchemexpress.com. Docking studies have suggested that the compound interacts with key amino acid residues in the FabI active site, including Tyr157 and Ala97, and forms hydrophobic interactions within the enzymatic pocket medchemexpress.com.

Anti-Inflammatory Potential and Mechanistic Pathways

Based on a comprehensive review of available scientific literature, there are no published in vitro studies specifically investigating the anti-inflammatory potential or the mechanistic pathways (such as effects on MAPK or NF-κB signaling) of this compound.

Antioxidant Activity and Radical Scavenging Mechanisms

A review of the scientific literature indicates a lack of published studies evaluating the antioxidant activity or radical scavenging mechanisms (e.g., via DPPH assay) of this compound.

Enzyme Inhibition Studies (e.g., urease, butyrylcholinesterase, tubulin polymerization)

While the compound is a known potent inhibitor of the bacterial enzyme FabI, there is no available data in the scientific literature regarding its inhibitory activity against urease, butyrylcholinesterase, or its effect on tubulin polymerization.

Receptor Ligand Binding and Allosteric Modulation Studies (e.g., dopamine D1, histamine H3)

There are no published scientific studies detailing any investigation into the receptor ligand binding properties or allosteric modulation effects of this compound on dopamine D1, histamine H3, or other receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine, and how can reaction parameters be controlled to improve yield?

  • Methodology : The compound can be synthesized via Ullmann coupling or nucleophilic aromatic substitution. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst optimization (e.g., CuI for Ullmann reactions). For example, highlights the importance of solvent polarity in minimizing side reactions during biphenyl ether formation. Reaction progress should be monitored via TLC or HPLC.
  • Reference : Controlled conditions for biphenyl derivatives are detailed in .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) be employed to confirm the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., fluoro and biphenyloxy groups). For instance, the aromatic proton signals in the 1H^1H-NMR spectrum should reflect deshielding due to electron-withdrawing fluorine.
  • X-ray crystallography : Single-crystal analysis (as in ) resolves bond angles and confirms spatial arrangement. The biphenyl dihedral angle (typically 30–45°) and fluorine’s ortho effects are critical markers.
    • Reference : Structural validation methods are discussed in .

Q. What are the common functionalization reactions of this compound, and how do substituents influence reactivity?

  • Methodology : The amine group can undergo acylation or sulfonylation, while the biphenyl moiety is amenable to electrophilic substitution. For example, nitration at the para position of the biphenyl ring is sterically hindered by the fluorine atom. Reductive amination or palladium-catalyzed cross-coupling can introduce alkyl/aryl groups.
  • Reference : Substituent effects on reactivity are noted in .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes, such as divergent oxidation products under similar conditions?

  • Methodology : Contradictions may arise from trace moisture or metal impurities. For oxidation studies, use controlled atmospheres (e.g., dry O2O_2) and compare catalysts (e.g., MnO₂ vs. KMnO₄). LC-MS can identify quinones (m/z +16) vs. carboxylic acids (m/z +30). Reproducibility tests under inert conditions (argon) are critical.
  • Reference : Oxidation pathways for related compounds are analyzed in .

Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodology : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to assess interactions. For instance, fluorine’s electronegativity may enhance hydrogen bonding with AKR1C3’s catalytic residues ( ). QSAR models can optimize substituents for target selectivity.
  • Reference : Structure-guided optimization is detailed in .

Q. How does regioselectivity in electrophilic substitution vary with solvent polarity and directing groups?

  • Methodology : The biphenyloxy group acts as a meta-director, while fluorine is ortho/para-directing. Competitive directing effects can be studied using nitration (HNO₃/H₂SO₄) in solvents of varying polarity (e.g., acetic acid vs. DCM). Analyze product ratios via HPLC and DFT calculations (Gaussian) to map transition states.
  • Reference : Solvent effects on regioselectivity are explored in .

Q. What analytical challenges arise in purity assessment, and how can orthogonal methods mitigate them?

  • Methodology : HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1%. Combine with elemental analysis (C, H, N) and HRMS for molecular formula confirmation. X-ray crystallography ( ) provides additional purity evidence by revealing lattice defects.
  • Reference : Multi-method validation is emphasized in .

Q. How can researchers design derivatives of this compound to enhance solubility without compromising bioactivity?

  • Methodology : Introduce polar groups (e.g., hydroxyl, sulfonate) at the biphenyl ring’s para position. Assess logP (octanol/water partitioning) and aqueous solubility via shake-flask assays. Maintain the fluorine atom to preserve target interactions (e.g., π-stacking in enzyme pockets).
  • Reference : Derivative design principles are inferred from .

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Reactant of Route 1
4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine
Reactant of Route 2
Reactant of Route 2
4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine

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